molecular formula C21H14FN3OS B2982338 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide CAS No. 1797181-91-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide

Cat. No.: B2982338
CAS No.: 1797181-91-9
M. Wt: 375.42
InChI Key: XSHOTGNPMYNMGT-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . Given its versatile properties and the wide range of biological activities it can influence, there is significant potential for future research and development of new compounds containing a thiazole ring. This could lead to the development of new drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide typically involves the coupling of 2-(2-fluorophenyl)thiazole with isonicotinoyl chloride under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)thiazole: A precursor in the synthesis of the target compound.

    Isonicotinamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide is unique due to its specific combination of the thiazole and isonicotinamide moieties, which confer distinct biological properties. This combination allows for targeted interactions with specific molecular pathways, making it a valuable compound for drug development .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOTGNPMYNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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